5-Carbamoylthiophene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives like 5-Carbamoylthiophene-2-carboxylic acid often involves routes that allow for the introduction of functional groups that impart desired chemical properties. For example, a novel method for preparing thiophene derivatives has been described, highlighting the versatility of thiophene chemistry in generating compounds with specific functionalities through strategic synthetic routes (Tso et al., 1998). Additionally, efficient synthesis routes that avoid the use of additional catalysts have been reported, underscoring the advancements in the field toward more sustainable and cost-effective processes (Gao et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound, like its counterparts, is crucial in determining its chemical reactivity and physical properties. Studies on thiophene derivatives reveal how modifications at specific positions influence the overall molecular architecture and, consequently, the material's characteristics and applications. Research on the electrosynthesis of thiophene derivatives provides insights into how electrochemical methods can be utilized to tailor the molecular structure for specific needs (Mikhailov et al., 1975).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups, enabling it to participate in various chemical reactions. The rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes is an example of how carboxylic acids can direct the functionalization of thiophene rings, facilitating the synthesis of biaryl scaffolds (Zhang et al., 2015). This highlights the compound's potential in creating complex molecular structures through selective reactions.
Physical Properties Analysis
The physical properties of thiophene derivatives, including this compound, such as solubility, melting point, and crystallinity, are pivotal in their application in various fields. The supramolecular liquid-crystalline complexes derived from thiophene carboxylic acids illustrate the impact of molecular structure on physical states and transitions, which are essential in materials science (Tso et al., 1998).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, reactivity towards nucleophiles, and electrophiles, underpin its utility in organic synthesis and potential pharmaceutical applications. The synthesis and evaluation of thiophene carboxylic acid derivatives as antirheumatic agents demonstrate the compound's functional versatility and potential for therapeutic use (Noguchi et al., 2003).
Scientific Research Applications
Synthesis and Biological Evaluation
In the field of antithrombotic agents, derivatives of 5-carbamoylthiophene-2-carboxylic acid have shown promise. The synthesis of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylicacid derivatives was performed, with notable in vivo activity observed in these compounds. Their antimicrobial activity was also tested, displaying moderate to good results (Babu et al., 2016).
Novel Supramolecular Liquid-Crystalline Complexes
This compound derivatives have been used to form novel supramolecular liquid-crystalline complexes. These complexes are formed through intermolecular hydrogen bonding, starting from thieno[3,2-b]thiophene-2-carboxyaldehyde and thiophene-2-carboxylic acids (Tso et al., 1998).
Fluorescent Biosensor Applications
A derivative of thiophene carboxylic acid, specifically 3,3″-dihexyl-2,2′:5′,2″-terthiophene-5-carboxylic acid, was synthesized and investigated as a fluorescent biosensor. It demonstrated notable potential in protein analysis, especially in detecting Bovine Serum Albumin (BSA) and Lectin from Triticum (Hu et al., 2016).
Photoreleasable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenacyl chromophore, a derivative of thiophene-2-carboxylic acid, was proposed as a new photoremovable protecting group for carboxylic acids. This development in photodeprotection technology is significant for the formation of carboxylic acids in almost quantitative yields (Klan et al., 2000).
Antibacterial Activity of Thiophene Derivatives
A study focused on the synthesis of novel series of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, demonstrating significant antibacterial activity against both Gram-negative and Gram-positive bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019).
Solar Cell Performance Enhancement
Research into conductive polymer precursors, including derivatives of thiophene-2-carboxylic acid, has shown that these compounds can significantly enhance the performance of photovoltaic cells. The study highlights the importance of the carboxylic acid group in binding to the TiO2 layer, improving solar cell efficiency (Yoon et al., 2011).
Safety and Hazards
The safety information for 5-Carbamoylthiophene-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-carbamoylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUQNZMROQKPRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352341 | |
Record name | 5-carbamoylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
345992-88-3 | |
Record name | 5-carbamoylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-carbamoylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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